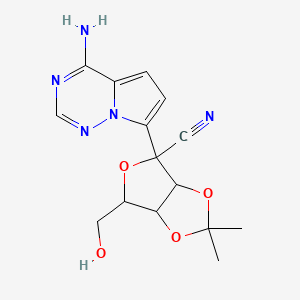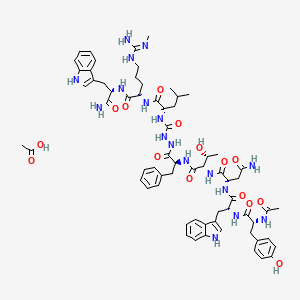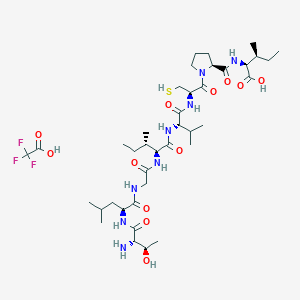
Remdesivir N-2 intermediate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Remdesivir N-2 intermediate is a crucial compound in the synthesis of remdesivir, an antiviral medication used to treat COVID-19. Remdesivir is a nucleoside ribonucleic acid polymerase inhibitor that interferes with the replication of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) inside the host cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of remdesivir from its precursor, GS-441524, involves a three-step sequence. The process begins with the protection of the hydroxyl groups using N,N-dimethylformamide dimethyl acetal (DMF-DMA). This is followed by a phosphoramidation reaction, where the protected intermediate is reacted with a phosphoramidite reagent. Finally, the protecting groups are removed under mild conditions to yield remdesivir .
Industrial Production Methods
For industrial production, the synthesis of remdesivir is optimized to achieve high yield and purity. The process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The overall yield of the industrial process can reach up to 85%, with a purity of 99.4% .
Chemical Reactions Analysis
Types of Reactions
Remdesivir N-2 intermediate undergoes several types of chemical reactions, including:
Protection and Deprotection: The hydroxyl groups are protected using DMF-DMA and later deprotected under mild conditions.
Phosphoramidation: The intermediate undergoes a phosphoramidation reaction to introduce the phosphoramidate group.
Common Reagents and Conditions
DMF-DMA: Used for the protection of hydroxyl groups.
Phosphoramidite Reagent: Used in the phosphoramidation reaction.
Major Products Formed
The major product formed from these reactions is remdesivir, which is then further processed to obtain the active triphosphate metabolite, GS-443902 .
Scientific Research Applications
Remdesivir N-2 intermediate has several scientific research applications, including:
Chemistry: Used in the synthesis of remdesivir, which is a key compound in antiviral research.
Biology: Studied for its role in inhibiting the replication of RNA viruses, including SARS-CoV-2.
Medicine: Used in the development of antiviral therapies for COVID-19.
Industry: Employed in the large-scale production of remdesivir for clinical use.
Mechanism of Action
Remdesivir exerts its effects by inhibiting the RNA-dependent RNA polymerase enzyme, which is essential for the replication of SARS-CoV-2. The compound is metabolized inside the host cells to form the active triphosphate metabolite, GS-443902, which incorporates into the viral RNA and causes premature termination of RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
GS-441524: The nucleoside precursor of remdesivir.
Molnupiravir: Another antiviral compound used to treat COVID-19.
Favipiravir: An antiviral drug that also targets RNA-dependent RNA polymerase.
Uniqueness
Remdesivir is unique due to its high efficacy in inhibiting the replication of SARS-CoV-2 and its ability to be administered intravenously, which allows for rapid delivery to the site of infection . Additionally, remdesivir has a high barrier to resistance, making it a valuable tool in the treatment of COVID-19 .
Properties
Molecular Formula |
C15H17N5O4 |
|---|---|
Molecular Weight |
331.33 g/mol |
IUPAC Name |
4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-4-carbonitrile |
InChI |
InChI=1S/C15H17N5O4/c1-14(2)23-11-9(5-21)22-15(6-16,12(11)24-14)10-4-3-8-13(17)18-7-19-20(8)10/h3-4,7,9,11-12,21H,5H2,1-2H3,(H2,17,18,19) |
InChI Key |
IJCOKJGMVJGKBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C(OC(C2O1)(C#N)C3=CC=C4N3N=CN=C4N)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1S)-1-[(2S,5R)-5-[4-chloro-5-fluoro-2-(trifluoromethyl)phenyl]oxolan-2-yl]ethyl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B10828414.png)


![disodium;(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diolate](/img/structure/B10828430.png)

![[(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,14R,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,14,18-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,20-tetraoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B10828437.png)
![tetrasodium;[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B10828463.png)

![[3-(3,4-dimethoxyphenyl)-1-[3-[2-[2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B10828479.png)
![(1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol;methane](/img/structure/B10828486.png)

![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B10828509.png)


